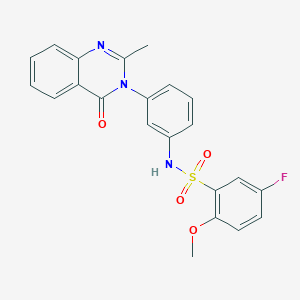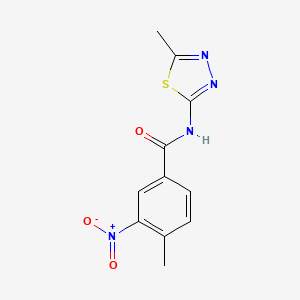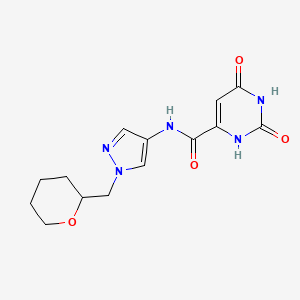
5-fluoro-2-methoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Fluoro-2-methoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is an intricate chemical compound primarily noted for its potential applications in various scientific fields, including chemistry, biology, medicine, and industrial processes. This compound integrates several functional groups, such as fluorine, methoxy, quinazoline, and sulfonamide, contributing to its unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 5-Fluoro-2-methoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide typically involves multi-step synthetic routes. One common approach starts with the fluorination of 2-methoxybenzenesulfonamide, followed by the introduction of the quinazoline moiety through a series of condensation reactions. Each step requires careful control of reaction conditions, such as temperature, pH, and the presence of catalysts, to ensure high yields and purity of the final product.
Industrial Production Methods
For industrial-scale production, the synthesis is optimized for cost-efficiency and scalability. The process may employ continuous flow reactors to maintain consistent reaction conditions and minimize by-products. Key factors include the selection of solvents, reagents, and catalysts that are both effective and environmentally sustainable.
化学反应分析
Types of Reactions
5-Fluoro-2-methoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: Typically in the presence of strong oxidizing agents, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction can occur under hydrogenation conditions, often yielding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts under hydrogen gas.
Substitution: Halogenation using reagents like chlorine or bromine under various solvent conditions.
Major Products Formed
Oxidation of the sulfonamide group can yield sulfone derivatives.
Reduction reactions may produce amine-modified compounds.
Substitution reactions can result in halogenated derivatives or compounds with additional functional groups, enhancing the compound's reactivity or specificity.
科学研究应用
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its reactive sites make it valuable for creating diverse chemical libraries for screening purposes.
Biology
Biologically, it may act as a probe or ligand in biochemical assays, helping to elucidate enzyme functions or signaling pathways. Its unique structure allows for specificity in binding interactions.
Medicine
Medically, compounds like 5-Fluoro-2-methoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide are investigated for their potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry
In industrial contexts, it might be used in the development of advanced materials or as a catalyst in specialized chemical reactions, owing to its stability and reactivity.
作用机制
The mechanism of action for 5-Fluoro-2-methoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide often involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit certain enzymes by mimicking the transition state of the enzyme's natural substrate, while the quinazoline moiety may interfere with DNA replication processes.
相似化合物的比较
5-Fluoro-2-methoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is compared with similar compounds like:
4-Fluoro-2-methoxybenzenesulfonamide: Similar in structure but without the quinazoline moiety, resulting in different biological activity.
5-Fluoro-2-methoxy-N-(3-phenyl)benzenesulfonamide: Lacks the quinazoline structure, which can significantly alter its binding affinity and specificity.
2-Methoxy-N-(3-(4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide: Without the fluorine, this compound may have reduced reactivity.
属性
IUPAC Name |
5-fluoro-2-methoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O4S/c1-14-24-19-9-4-3-8-18(19)22(27)26(14)17-7-5-6-16(13-17)25-31(28,29)21-12-15(23)10-11-20(21)30-2/h3-13,25H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSHOISLLXNMXIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NS(=O)(=O)C4=C(C=CC(=C4)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 6-ethyl-4-[(3-fluoro-4-methylphenyl)amino]quinoline-2-carboxylate](/img/structure/B2575232.png)



![Rac-tert-butyl (3AR,6AR)-hexahydro-1H-furo[3,4-C]pyrrole-3A-carboxylate](/img/structure/B2575241.png)


![5-methyl-3-(4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2575248.png)


![4-(tert-butyl)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2575251.png)
![5-chloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2575252.png)

